2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde
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Overview
Description
2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde is an organic compound that features a fluorophenyl group, a propanoyl group, and a thiobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde typically involves the reaction of 4-fluorophenylpropanoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorophenyl group can enhance its binding affinity and specificity towards these targets. Additionally, the thiobenzaldehyde moiety may participate in redox reactions, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)thieno[3,2-b]thiophene: Another compound with a fluorophenyl group, used in similar applications.
4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one: Known for its anti-corrosion properties.
1-[3-(4-Fluorophenyl)butanoyl]piperidine-2-carboxylic acid: Utilized in various chemical syntheses.
Uniqueness
2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde is unique due to its combination of a fluorophenyl group and a thiobenzaldehyde moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H13FOS |
---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H13FOS/c17-14-8-5-12(6-9-14)7-10-16(18)15-4-2-1-3-13(15)11-19/h1-6,8-9,11H,7,10H2 |
InChI Key |
VJUGWPODJIADEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=S)C(=O)CCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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